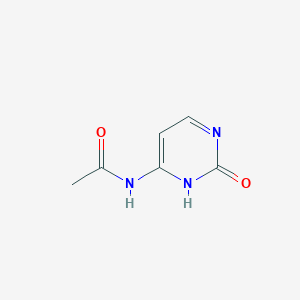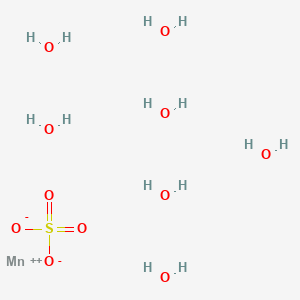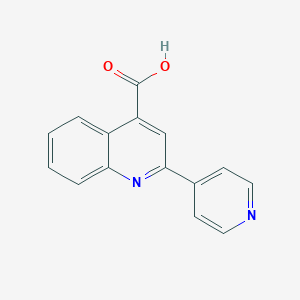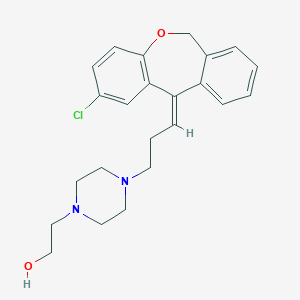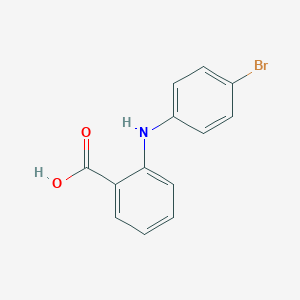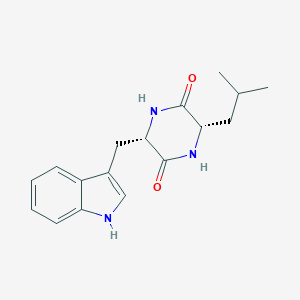![molecular formula C13H14O4 B085239 Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone CAS No. 14770-76-4](/img/structure/B85239.png)
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone, also known as DTT, is a complex organic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. DTT is a tetracyclic dione that contains two spirocyclic rings, making it a highly strained molecule with unusual reactivity. In
Aplicaciones Científicas De Investigación
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied extensively for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a building block for the synthesis of complex organic molecules with unique properties. In organic synthesis, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a reagent for the synthesis of various organic compounds, including biologically active molecules. In medicinal chemistry, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a promising target for the development of new anticancer drugs.
Efectos Bioquímicos Y Fisiológicos
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have toxic effects on certain cells, highlighting the need for further research into its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone in lab experiments is its unique chemical structure, which makes it a valuable building block for the synthesis of complex organic molecules. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is also highly reactive, making it a useful reagent for organic synthesis. However, the high reactivity of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone also presents a challenge, as it can be difficult to control its reactions and prevent unwanted side reactions. Additionally, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have toxic effects on certain cells, which may limit its use in certain experiments.
Direcciones Futuras
For the use of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include its use as a building block for the synthesis of new materials, as a reagent for the synthesis of new organic compounds, and as a potential anticancer agent.
Métodos De Síntesis
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone can be synthesized using a variety of methods, including the reaction of isatin with a cyclohexane-1,3-dione derivative. This reaction leads to the formation of a spirocyclic intermediate, which can be further oxidized to produce Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone. Other methods for synthesizing Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include the use of radical reactions and photochemical reactions. The synthesis of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is a challenging process due to its high reactivity and strained structure, but its potential applications make it a worthwhile target for synthetic chemists.
Propiedades
Número CAS |
14770-76-4 |
|---|---|
Nombre del producto |
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
dispiro[5.0.57.16]tridecane-1,5,8,12-tetrone |
InChI |
InChI=1S/C13H14O4/c14-8-3-1-4-9(15)12(8)7-13(12)10(16)5-2-6-11(13)17/h1-7H2 |
Clave InChI |
WDWLVPNJLPDFEP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1 |
SMILES canónico |
C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1 |
Sinónimos |
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




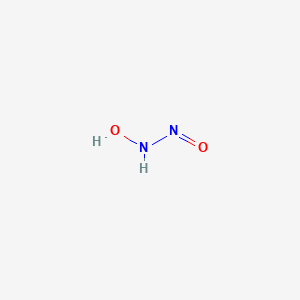
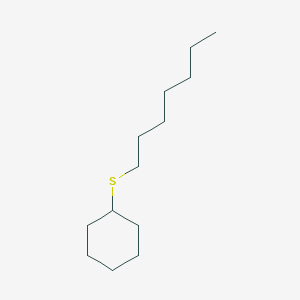
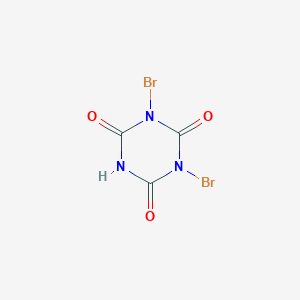
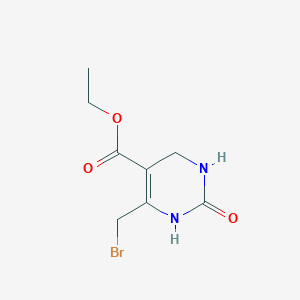
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
